Fusidic acid sodium

Aqueous solubility Formulation development Salt selection

Fusidic acid sodium (sodium fusidate; CAS 751-94-0) is the water-soluble sodium salt of fusidic acid, a tetracyclic triterpenoid antibiotic belonging to the fusidane class. It acts as a bacteriostatic inhibitor of bacterial protein synthesis by binding to elongation factor G (EF-G) on the ribosome, preventing its release after translocation.

Molecular Formula C31H47NaO6
Molecular Weight 538.7 g/mol
Cat. No. B10763391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusidic acid sodium
Molecular FormulaC31H47NaO6
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+]
InChIInChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1
InChIKeyHJHVQCXHVMGZNC-SJEUXBRASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusidic Acid Sodium (Sodium Fusidate): Procurement-Grade Profile of a Steroidal Anti-Staphylococcal Antibiotic


Fusidic acid sodium (sodium fusidate; CAS 751-94-0) is the water-soluble sodium salt of fusidic acid, a tetracyclic triterpenoid antibiotic belonging to the fusidane class [1]. It acts as a bacteriostatic inhibitor of bacterial protein synthesis by binding to elongation factor G (EF-G) on the ribosome, preventing its release after translocation [1]. Fusidic acid sodium has no corticosteroid activity despite its steroidal structure . It is primarily indicated against Gram-positive pathogens, particularly Staphylococcus aureus including methicillin-resistant strains (MRSA), and is available in oral, intravenous, and topical formulations [2]. Its clinical use spans over 60 years outside the United States, with a well-characterized safety profile in both topical and systemic applications [3].

Why Fusidic Acid Sodium Cannot Be Interchanged with Fusidic Acid Free Acid or Other In-Class Anti-Staphylococcal Agents


Fusidic acid sodium is not a simple salt-for-base swap; its aqueous solubility advantage over fusidic acid free acid—being freely soluble in water (~50–100 mg/mL) versus the free acid's sparingly soluble profile—directly enables intravenous formulation, consistent oral absorption, and homogeneous topical dispersion [1]. Furthermore, the sodium salt exhibits measurably superior chemical stability as a raw API, with only 2.5–6% degradation over three months under stressed conditions versus 7.7–11% for fusidic acid, which has implications for manufacturing reproducibility and shelf-life [2]. Beyond the salt-form differentiation, fusidic acid sodium's unique PK profile—featuring pronounced autoinhibition of clearance that enables a rationally designed front-loaded dosing strategy—has no parallel among comparator anti-MRSA agents such as vancomycin, linezolid, or daptomycin [3]. Substituting any of these alternatives without accounting for these quantitative physicochemical, stability, and pharmacokinetic differences risks formulation failure, suboptimal tissue exposure, or compromised clinical efficacy.

Fusidic Acid Sodium: Quantitative Head-to-Head Evidence Against Key Comparators for Scientific Selection


Aqueous Solubility of Sodium Fusidate Versus Fusidic Acid Free Acid: Formulation Enablement

Fusidic acid sodium (sodium fusidate) is freely soluble in water, with vendor-certified solubility values ranging from 50 mg/mL to 100 mg/mL at 25°C, while fusidic acid free acid is described as 'sparingly soluble in water' in the foundational characterization literature [1][2]. This differential arises from the ionization of the carboxylic acid group (pKa ~5.7–6.35) upon salt formation, rendering the sodium salt suitable for aqueous intravenous and ophthalmic formulations that are impractical with the free acid [3].

Aqueous solubility Formulation development Salt selection

Comparative Chemical Stability of Sodium Fusidate vs. Fusidic Acid as Raw API Under Accelerated Conditions

In forced degradation studies reported in US Patent 8,748,640, sodium fusidate as a raw API demonstrated substantially lower degradation than fusidic acid under identical open-atmosphere stressed conditions over three months. At room temperature, sodium fusidate showed approximately 2.5% loss versus 7.7% for fusidic acid; at 45°C, sodium fusidate degradation was approximately 6% versus approximately 11% for fusidic acid, as measured by a stability-indicating HPLC method [1].

API stability Forced degradation Manufacturing quality

Oral Bioavailability of Sodium Fusidate Film-Coated Tablet: Comparison with Alternative Oral Anti-MRSA Agents

Sodium fusidate administered as a film-coated tablet formulation achieves a mean absolute oral bioavailability of 91 ± 5% (range 70–118%), as determined by HPLC in healthy volunteers [1]. This high oral bioavailability supports systemic anti-staphylococcal therapy via the oral route. By comparison, the oral bioavailability of linezolid—the primary oral alternative for MRSA—is approximately 100% but with a distinctly different PK profile (protein binding ~30%, half-life ~6 h) [2]. Fusidic acid sodium is 91–98% protein-bound with a longer half-life of approximately 10–16 h after oral dosing, and uniquely exhibits autoinhibition of clearance that leads to drug accumulation with repeated dosing [1][3].

Oral bioavailability Pharmacokinetics Anti-MRSA therapy

In Vitro Anti-Staphylococcal Potency of Fusidic Acid vs. Vancomycin, Daptomycin, and Linezolid Against Contemporary Clinical Isolates

In a large surveillance study of 1,140 Gram-positive clinical isolates from >30 North American medical centers (1997–2006), fusidic acid demonstrated MIC90 values of 0.12 μg/mL against US strains of MSSA, MRSA, and coagulase-negative staphylococci, and 0.25 μg/mL against Canadian strains [1]. Fusidic acid exhibited 'equal or greater potency against staphylococci compared with vancomycin, daptomycin and linezolid' [1]. An independent study of 96 MRSA isolates (Thailand, 2011–2012) reported 100% susceptibility to fusidic acid, vancomycin, and linezolid, but only 46% susceptibility to fosfomycin [2]. A separate surveillance panel (PMC4775979) confirmed fusidic acid MIC50/MIC90 of 0.12/0.25 μg/mL with 99% susceptibility, comparable to vancomycin (MIC50/MIC90 0.5/1 μg/mL, 99% susceptible), retapamulin (0.12/0.25, 99%), and daptomycin (0.5/0.5, 99%) [3].

MIC Anti-staphylococcal activity MRSA susceptibility

Autoinhibition of Clearance Enabling Pharmacokinetically Rational Front-Loaded Dosing of Sodium Fusidate

Population pharmacokinetic modeling of sodium fusidate from three Phase 1 studies (n = 75 healthy subjects) revealed a unique autoinhibition of clearance mechanism: the mean maximum extent of autoinhibition was 71.0%, with a 50% inhibitory concentration (IC50) of 46.3 mg/L [1]. This nonlinear PK property means that higher initial doses saturate the clearance pathway, enabling a front-loaded dosing regimen (1,500 mg q12h on Day 1, followed by 600 mg q12h) to achieve steady-state concentrations within approximately 1 day, versus approximately 3 weeks for a conventional 500 mg q12h regimen without loading [1]. This PK behavior is mechanistically distinct from vancomycin (linear, renal clearance), linezolid (linear, mixed clearance), and daptomycin (linear, renal clearance), none of which exhibit clinically meaningful autoinhibition of this magnitude [2].

Autoinhibition Front-loaded dosing Population PK modeling

Bone and Tissue Penetration of Sodium Fusidate: Relevance for Osteomyelitis and Deep-Seated Staphylococcal Infections

Sodium fusidate demonstrates clinically significant penetration into bone tissue. In patients with chronic osteomyelitis treated with fusidic acid for at least 5 days, mean fusidic acid bone concentrations ranged from 7.3 to 9.8 μg/g depending on dosage, while concentrations in non-inflammatory bone from patients undergoing elective surgery reached 12.3–25.4 μg/g depending on treatment duration [1]. These concentrations substantially exceed the MIC90 for S. aureus (0.12–0.25 μg/mL), yielding bone/MIC ratios of approximately 30:1 to >200:1 [1][2]. In preclinical evaluations, cancellous bone allografts impregnated with fusidic acid provided sustained concentrations above 20 μg/mL for 20 days [3]. This penetration profile is notable because many standard anti-staphylococcal agents, including vancomycin, exhibit limited and variable bone penetration, which is a recognized cause of treatment failure in osteomyelitis [3].

Tissue penetration Osteomyelitis Bone concentration

Fusidic Acid Sodium: Evidence-Backed Procurement and Research Application Scenarios


Pharmaceutical Manufacturing of Aqueous Intravenous and Ophthalmic Formulations

The freely water-soluble nature of sodium fusidate (≥50–100 mg/mL) versus the sparingly soluble free acid makes the sodium salt the mandatory starting API for any aqueous injectable or ophthalmic formulation [1]. Fucithalmic® (1% microcrystalline suspension) achieves median aqueous humour concentrations of 0.3 μg/mL after a single drop and 0.8 μg/mL after repeated dosing, reaching levels comparable to or exceeding those from systemic administration, demonstrating that the sodium salt's solubility enables clinically meaningful ocular bioavailability [2]. Procurement specifications for sodium fusidate intended for parenteral or ophthalmic use must therefore mandate the sodium salt form, with the free acid being unsuitable for these routes.

Topical Cream Manufacturing with Enhanced Shelf-Life Stability

The 3.1-fold greater degradation of fusidic acid free acid versus sodium fusidate under open-atmosphere conditions (7.7% vs. 2.5% at room temperature over 3 months) directly impacts manufacturing quality and finished-product shelf-life [3]. The patented in-situ conversion process (US 8,748,640) uses sodium fusidate as the starting API, converting it to fusidic acid under oxygen-free nitrogen atmosphere within the cream base, yielding a finer particle size, greater homogeneity, and superior chemical stability compared to creams manufactured directly from fusidic acid powder [3]. Manufacturers seeking to produce fusidic acid creams with extended shelf-life and reduced batch failure rates should specify sodium fusidate as the starting raw material.

Oral Anti-MRSA Therapy with Front-Loaded Dosing for Rapid Target Attainment

The 71% autoinhibition of clearance demonstrated in population PK modeling supports a front-loaded oral dosing regimen (1,500 mg q12h Day 1, then 600 mg q12h) that achieves steady-state concentrations in approximately 1 day rather than approximately 3 weeks [4]. This was prospectively validated in a Phase 2 trial where oral sodium fusidate (TAKSTA™) demonstrated clinical success rates and tolerability comparable to oral linezolid 600 mg twice daily in patients with acute bacterial skin and skin structure infections, with S. aureus isolated in 72% of patients (70% of which were MRSA) [5]. This application scenario is directly relevant for institutions procuring oral anti-MRSA agents for outpatient or step-down therapy settings.

Bone and Joint Infection Research Requiring Deep Tissue Penetration

Sodium fusidate achieves bone concentrations of 7.3–25.4 μg/g, yielding bone/MIC90 ratios of approximately 30:1 to >200:1 against S. aureus, and cancellous bone allografts impregnated with fusidic acid sustain therapeutic levels above 20 μg/mL for at least 20 days [6][7]. This penetration profile is mechanistically attributed to the compound's high lipophilicity and similarity to bile salts. For preclinical and clinical research programs focused on osteomyelitis or prosthetic joint infections where poor antibiotic bone penetration is a recognized cause of failure, sodium fusidate represents a rational investigational agent. Procurement for these indications should consider the sodium salt for both systemic (oral/IV) and local (allograft-impregnated) delivery modalities.

Quote Request

Request a Quote for Fusidic acid sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.